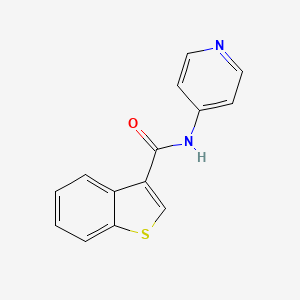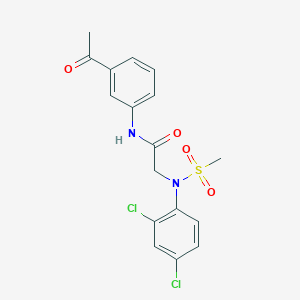
N~1~-(3-acetylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N-1-(3-acetylphenyl)-N2-(2,4-dichlorophenyl)-N2-(methylsulfonyl)glycinamide, commonly known as ADX-47273, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant interest in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
ADX-47273 acts as a positive allosteric modulator of N~1~-(3-acetylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. It binds to a specific site on the receptor, which enhances the activity of the receptor in response to the neurotransmitter glutamate. This modulation leads to increased signaling through the this compound pathway, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADX-47273 are mainly mediated through the this compound pathway. This pathway is involved in the regulation of various neurotransmitters such as glutamate, dopamine, and GABA. ADX-47273 has been shown to enhance the release of dopamine in the brain, which is involved in the reward and pleasure pathways. This modulation may help in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of ADX-47273 is its selectivity for N~1~-(3-acetylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. This selectivity allows for more targeted modulation of the receptor, reducing the potential for off-target effects. However, one limitation of ADX-47273 is its relatively short half-life, which may limit its therapeutic potential.
Future Directions
Future research on ADX-47273 could focus on the development of more potent and selective positive allosteric modulators of N~1~-(3-acetylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. Additionally, further studies on the biochemical and physiological effects of ADX-47273 could provide insights into the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
Scientific Research Applications
ADX-47273 has shown potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and drug addiction. It has been shown to modulate the release of dopamine in the brain, which is involved in the reward and pleasure pathways. This modulation may help in the treatment of drug addiction.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-11(22)12-4-3-5-14(8-12)20-17(23)10-21(26(2,24)25)16-7-6-13(18)9-15(16)19/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGMOULOVGZNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B4680965.png)
![3,5-dimethyl-N-[1-(4-propylphenyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4680968.png)
![ethyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4680972.png)
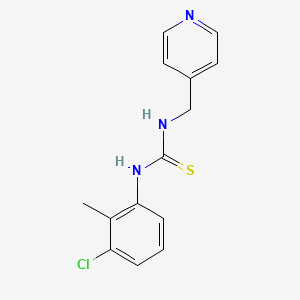

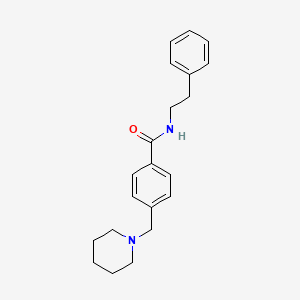
![ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4681003.png)
![1-[(2-fluorophenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4681008.png)
![methyl 2-{[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4681014.png)
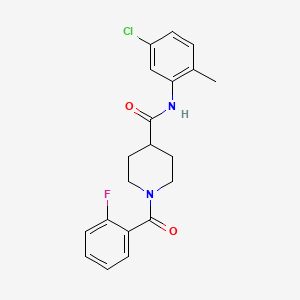
![6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4681018.png)
![2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4681022.png)

